molecular formula C36H45N5O2 B13782479 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin

2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin

Cat. No.: B13782479
M. Wt: 579.8 g/mol
InChI Key: UBQGYMXMEDTRJK-UHFFFAOYSA-N
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Description

2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by the presence of eight ethyl groups and a nitro group attached to the porphyrin ring, making it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The porphyrin ring can be oxidized to form different oxidation states, which can be useful in various catalytic processes.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2,3,7,8,12,13,17,18-Octaethyl-5-aminoporphyrin.

Scientific Research Applications

2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.

    Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin exerts its effects involves its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the porphyrin ring can coordinate with metal ions, facilitating catalytic processes. These interactions can influence various biochemical pathways, making it a versatile compound in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8,12,13,17,18-Octaethylporphyrin: Lacks the nitro group, making it less reactive in certain redox reactions.

    2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Another derivative with different substituents, affecting its chemical properties and applications.

Uniqueness

2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in various redox and substitution reactions makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C36H45N5O2

Molecular Weight

579.8 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-15-nitro-21,22-dihydroporphyrin

InChI

InChI=1S/C36H45N5O2/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(39-32)36(41(42)43)35-27(16-8)25(14-6)33(40-35)19-31-23(12-4)21(10-2)29(38-31)17-28(20)37-30/h17-19,37-38H,9-16H2,1-8H3

InChI Key

UBQGYMXMEDTRJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)[N+](=O)[O-])C(=C3CC)CC)CC

Origin of Product

United States

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